molecular formula C14H21N3O3 B581250 N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde CAS No. 1076224-00-4

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

Cat. No.: B581250
CAS No.: 1076224-00-4
M. Wt: 279.34
InChI Key: DSBDTGZARKKWJQ-UHFFFAOYSA-N
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Description

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol. It is also known by its IUPAC name, tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.

Mode of Action

This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.

Preparation Methods

The synthesis of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde typically involves the reaction of tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various chemical products

Comparison with Similar Compounds

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:

    tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure and is used in similar applications.

    N,N-Di-Boc-1H-pyrazole-1-carboxamidine: This compound is used in peptide synthesis and has different functional groups compared to this compound.

The uniqueness of this compound lies in its specific structure and the functional groups it contains, which make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and mechanisms. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target Receptor
The primary target of this compound is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.

Mode of Action
This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor, enhancing its activity. This potentiation can lead to increased synaptic transmission and may have implications for treating cognitive disorders or neurodegenerative diseases.

Pharmacological Properties

This compound exhibits a range of biological activities that are beneficial in various therapeutic contexts:

  • Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are vital in tumor growth and survival .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Antibacterial Activity : Some studies have highlighted the antibacterial properties of pyrazole derivatives, suggesting that this compound may possess similar activities .

Case Studies

  • Antitumor Efficacy
    In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Compounds similar to this compound have been shown to induce apoptosis in these cells, highlighting their potential as anticancer agents .
  • Synergistic Effects with Chemotherapeutics
    Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance anticancer efficacy. This synergistic effect is particularly notable in aggressive cancer subtypes, such as Claudin-low breast cancer, where traditional treatments often fail .

Data Summary Table

Biological ActivityDescriptionReferences
AntitumorInhibits growth of various cancer cell lines (e.g., A549, Caco-2)
Anti-inflammatoryModulates inflammatory pathways; potential for treating chronic inflammation
AntibacterialExhibits antibacterial properties; effective against certain bacterial strains
Neuroprotective PotentialPotentiates α4β2 nicotinic receptors; implications for cognitive disorders

Properties

IUPAC Name

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBDTGZARKKWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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